Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate
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Overview
Description
Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate is a chemical compound with the molecular formula C14H20N2O4S It is known for its unique structure, which includes a piperazine ring substituted with an ethyl ester and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate typically involves a multi-step process. One common method includes the reaction of 4-(methylethyl)phenylsulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with neurotransmitter receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}piperazinecarboxylate
- Ethyl 4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazinecarboxylate
Uniqueness
Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of both an ester and a sulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H24N2O4S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-4-22-16(19)17-9-11-18(12-10-17)23(20,21)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
MVPXFQIKVBATPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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